molecular formula C8H10ClFN2O B1522463 5-Amino-2-fluoro-N-methylbenzamide hydrochloride CAS No. 1242840-35-2

5-Amino-2-fluoro-N-methylbenzamide hydrochloride

Cat. No. B1522463
CAS RN: 1242840-35-2
M. Wt: 204.63 g/mol
InChI Key: SQEVKPIDBHRSSO-UHFFFAOYSA-N
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Description

5-Amino-2-fluoro-N-methylbenzamide hydrochloride is a chemical compound with the molecular formula C8H10ClFN2O . It is an off-white solid and is used as an impurity in the production of Enzalutamide , a medication used to treat prostate cancer .


Molecular Structure Analysis

The molecular structure of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride consists of a benzene ring substituted with an amino group at the 5th position and a fluoro group at the 2nd position . The benzamide moiety contains a methyl group attached to the nitrogen .


Physical And Chemical Properties Analysis

5-Amino-2-fluoro-N-methylbenzamide hydrochloride has a molecular weight of 204.63 . It is soluble in water and should be stored at 2-8°C .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride is utilized as a building block for the synthesis of pharmaceutical compounds. Its amine group can act as a point of diversification, allowing for the creation of a wide array of derivatives with potential biological activity. The fluorine atom can enhance the metabolic stability and bioavailability of the resulting drugs .

Biochemistry

Biochemists employ this compound in the study of enzyme-substrate interactions. The fluorine atom can mimic the hydrogen bonding characteristics of natural substrates, making 5-Amino-2-fluoro-N-methylbenzamide hydrochloride a valuable tool in probing the active sites of enzymes and understanding their mechanisms .

Pharmacology

In pharmacological research, this compound serves as an intermediate in the development of enzyme inhibitors. Its structural features allow it to interact with various enzymes, potentially leading to the discovery of new inhibitors that can regulate biological pathways involved in diseases .

Organic Synthesis

Organic chemists utilize 5-Amino-2-fluoro-N-methylbenzamide hydrochloride in synthetic pathways to introduce the amide functional group into larger molecules. This can be particularly useful in the synthesis of complex organic compounds, including natural products and polymers .

Analytical Chemistry

Analytical chemists may use 5-Amino-2-fluoro-N-methylbenzamide hydrochloride as a standard or reference compound in chromatographic methods. Its unique retention time and spectral properties can help in the identification and quantification of similar compounds in mixtures .

Materials Science

In materials science, the compound’s properties are explored for the development of novel materials. For instance, its incorporation into polymers could lead to materials with enhanced thermal stability or specific interaction capabilities with other substances .

Environmental Science

Environmental scientists might investigate the breakdown products of 5-Amino-2-fluoro-N-methylbenzamide hydrochloride to assess its environmental impact. Understanding its degradation pathways can inform the design of more eco-friendly pharmaceuticals and chemicals .

Chemical Education

Lastly, 5-Amino-2-fluoro-N-methylbenzamide hydrochloride can be used in educational settings to demonstrate various chemical reactions and principles to students, such as amide bond formation, the effects of fluorination on chemical properties, and the role of functional groups in molecular interactions .

properties

IUPAC Name

5-amino-2-fluoro-N-methylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O.ClH/c1-11-8(12)6-4-5(10)2-3-7(6)9;/h2-4H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEVKPIDBHRSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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